Methyl 8,11-eicosadienoate
Description
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Structure
2D Structure
Properties
CAS No. |
56599-56-5 |
|---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
methyl icosa-8,11-dienoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14H,3-9,12,15-20H2,1-2H3 |
InChI Key |
ZKWFNMCEQQQMRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
Historical Trajectory and Initial Discoveries of Eicosadienoic Acids
The study of eicosanoids, which are signaling molecules derived from 20-carbon fatty acids, dates back to the 1930s with the discovery of prostaglandins. nih.gov This laid the groundwork for understanding the importance of polyunsaturated fatty acids (PUFAs). The concept of essential fatty acids was established when Burr and Burr demonstrated that linoleic acid is vital and cannot be synthesized by animals. nih.gov Research in the mid-20th century further elucidated the metabolic pathways of these fatty acids. For instance, James F. Mead and his colleagues were instrumental in characterizing a related compound, 5,8,11-eicosatrienoic acid (Mead acid), which is produced in the body during essential fatty acid deficiency. nih.govwikipedia.org This work highlighted the body's ability to synthesize certain PUFAs de novo from other precursors like oleic acid. nih.gov The discovery and synthesis of various isomers of eicosadienoic acid, including the 11,14-isomer, followed as researchers sought to understand the full spectrum of fatty acid metabolism and the intermediates involved. nih.gov
Advanced Methodologies in the Synthesis and Derivatization of Methyl 8,11 Eicosadienoate
Convergent and Divergent Synthetic Pathways
The chemical synthesis of specific fatty acid isomers like methyl 8,11-eicosadienoate requires precise control over the geometry and position of the double bonds. Both total synthesis from simple starting materials and semisynthesis from more complex, naturally occurring lipids are employed to achieve this.
Total Synthesis Approaches for Stereoisomers
Total synthesis provides a route to stereochemically pure isomers of this compound, which is crucial for studying the biological effects of specific configurations (e.g., all-Z vs. mixed E,Z isomers). A common strategy is the convergent "building-block" approach, exemplified by the stereoselective synthesis of the related (6Z, 11Z)-eicosadienoic acid. mdpi.compsu.eduresearchgate.net This methodology can be adapted for the 8,11-isomer.
The synthesis often relies on the Wittig reaction, a powerful tool for creating carbon-carbon double bonds with good stereocontrol. researchgate.netunit.noresearchgate.net A typical synthetic plan involves the following key steps:
Preparation of a Key Aldehyde Intermediate: A multi-step process starting from a simple, accessible molecule like pentane-1,5-diol can be used to construct a key aldehyde containing one of the desired double bonds in the correct position and configuration. mdpi.compsu.edu
Wittig Olefination: The aldehyde is then reacted with a suitable phosphorane (a Wittig reagent) that contains the remaining carbon chain segment. This reaction forms the second double bond, completing the 20-carbon backbone of the eicosadienoate. mdpi.compsu.eduresearchgate.net The choice of reagents and reaction conditions is critical to ensure the desired Z-configuration of the newly formed double bond. researchgate.net
Esterification and Purification: The resulting carboxylic acid is then esterified, typically with methanol (B129727) under acidic conditions, to yield the final methyl ester product. mdpi.com Purification, often by chromatography, is necessary to isolate the desired isomer with high purity. mdpi.compsu.edu
A representative synthetic pathway is outlined below, illustrating the construction of a dienoic acid via a Wittig coupling strategy.
| Step | Description | Key Reagents | Purpose |
| 1 | Protection and Oxidation | Dihydropyran, Pyridinium chlorochromate (PCC) | To create a C5 aldehyde with a protected alcohol group. |
| 2 | First Wittig Reaction | Carboxylic acid-bearing phosphorane | To form a C11 acid with one Z-double bond. |
| 3 | Deprotection and Oxidation | Acid (e.g., HCl), PCC | To deprotect the alcohol and oxidize it to form a key C11 aldehyde intermediate. mdpi.compsu.edu |
| 4 | Second Wittig Reaction | n-Nonylidene phosphorane | To couple the aldehyde with a C9 fragment, forming the full C20 chain with the second Z-double bond. mdpi.compsu.edu |
| 5 | Hydrolysis & Esterification | KOH, then HCl/Methanol | To hydrolyze the ester from the Wittig reagent and then form the final methyl ester. mdpi.com |
Semisynthesis from Precursor Lipids
Semisynthesis offers a more direct route by starting with readily available fatty acid precursors. The most logical precursor for this compound is oleic acid (18:1n-9), a common monounsaturated fatty acid. The conversion of oleic acid to 8,11-eicosadienoic acid is a known biological process that involves a two-carbon elongation followed by a desaturation step. nih.gov
Chemically mimicking this biological pathway presents a significant challenge. The process would involve:
Chain Elongation: Extending the carboxylic acid end of oleic acid by two carbons. This could potentially be achieved through methods like the Arndt-Eistert homologation or by converting the acid to an alcohol, then to a halide, followed by a cyanide displacement and hydrolysis.
Selective Desaturation: Introducing a new double bond at the Δ8 position. This is the most challenging step, as it requires a regioselective reaction that does not affect the existing double bond at the Δ9 position (which would become the Δ11 position after elongation). While methods for allylic functionalization exist, achieving high selectivity at the desired position is non-trivial.
Due to these synthetic hurdles, semisynthesis is less common for producing this specific isomer compared to biosynthetic or total synthesis approaches.
Enzymatic Synthesis and Biocatalytic Transformations
Enzymatic methods provide highly specific and environmentally benign alternatives to traditional chemical synthesis. Lipases, desaturases, and elongases are key biocatalysts in the production of this compound and its precursors.
Lipase-Mediated Esterification
The final step in producing this compound from its corresponding carboxylic acid is an esterification reaction with methanol. Lipases are widely used to catalyze this transformation efficiently under mild conditions. nih.govmdpi.com This enzymatic approach avoids the harsh acidic or basic conditions of chemical esterification, which can risk isomerization or degradation of the polyunsaturated fatty acid chain.
Several microbial lipases have proven effective for synthesizing fatty acid methyl esters (FAMEs). researchgate.netepa.gov
| Lipase (B570770) Source | Common Name/Designation | Key Characteristics |
| Candida antarctica | Novozym 435 (immobilized) | High efficiency and stability; widely used for various esterification and transesterification reactions. tandfonline.com |
| Pseudomonas fluorescens | Amano AK | Shows high conversion rates in solvent-free systems. researchgate.netepa.gov |
| Thermomyces lanuginosus | Lipozyme TL IM (immobilized) | Effective biocatalyst for FAME synthesis. nih.gov |
A significant challenge in lipase-catalyzed esterification with methanol is the enzyme's inactivation by the alcohol. tandfonline.com To overcome this, a strategy of stepwise addition of methanol to the reaction mixture has been developed, which can lead to conversion rates exceeding 90%. researchgate.nettandfonline.com
Desaturase and Elongase Enzyme Systems for Precursor Modification
The biosynthesis of 8,11-eicosadienoic acid in certain organisms occurs via the "Δ8 pathway," also known as the "alternative pathway" for PUFA synthesis. google.comgoogle.com This pathway is distinct from the more common Δ6 desaturation pathway. The key enzymes involved are fatty acid elongases and Δ8-desaturases. researchgate.netnih.gov
The biosynthetic sequence is as follows:
Elongation: Oleic acid (18:1n-9) is first elongated by a two-carbon unit to form 11-eicosenoic acid (20:1n-9). This reaction is catalyzed by a fatty acid elongase enzyme.
Desaturation: A Δ8-desaturase enzyme then introduces a cis double bond between carbons 8 and 9 of 11-eicosenoic acid. The human FADS2 enzyme is known to possess this Δ8-desaturase activity. nih.gov This desaturation results in the final product, 8,11-eicosadienoic acid (20:2n-9). nih.gov
Researchers have successfully harnessed this pathway for production. For instance, a mutant strain of the fungus Mortierella alpina, with defective Δ5 and Δ12 desaturase activities, was shown to be a potent producer of 8,11-cis-eicosadienoic acid, accumulating up to 262 mg/L of the fatty acid in culture. dss.go.th This demonstrates the feasibility of using engineered or selected microbial systems for the large-scale production of this specific fatty acid.
Preparation of Functionally Modified Analogs for Research Probes
To investigate the metabolism, transport, and protein interactions of 8,11-eicosadienoate, researchers require functionally modified analogs that can be easily traced or used to identify binding partners.
Radiolabeled Analogs: A classic approach is isotopic labeling. The synthesis of methyl eicosa-8,11-dienoate-1-¹⁴C has been reported, providing a radiolabeled tracer for metabolic and distribution studies.
Epoxygenated Analogs: Cytochrome P450 (CYP) enzymes can metabolize polyunsaturated fatty acids to produce epoxygenated derivatives, which are important signaling molecules. frontiersin.orgnih.gov Dihomo-γ-linolenic acid (20:3n-6), a closely related PUFA, is known to be converted by CYP epoxygenases to products like 8,9-epoxy-eicosadienoic acid. researchgate.net By analogy, 8,11-eicosadienoic acid can serve as a substrate for CYP enzymes to generate epoxy analogs, such as 8,9-epoxy-11-eicosenoic acid or 11,12-epoxy-8-eicosenoic acid. These stable analogs can be used as probes to study the physiological roles of CYP-mediated lipid signaling. researchgate.net
Fluorescent and Biotinylated Analogs: For applications in cell imaging and affinity-based proteomics, fatty acids can be tagged with fluorescent molecules or biotin (B1667282).
Fluorescent Analogs: A fluorescent group (e.g., nitrobenzoxadiazole) can be attached to the fatty acid, typically at the omega end, to allow for visualization of its uptake and localization within cells using fluorescence microscopy. nih.gov
Biotinylated Analogs: Attaching a biotin tag allows for the identification of fatty acid binding proteins. rsc.org The biotinylated fatty acid can be incubated with cell lysates; any proteins that bind to it can then be captured using streptavidin-coated beads and identified by mass spectrometry. columbia.edunih.gov The synthesis of such probes involves linking the fatty acid to a biotin moiety, often via a flexible linker to minimize steric hindrance. adelab.com.au
These modified analogs are invaluable tools for elucidating the complex biology of fatty acids like 8,11-eicosadienoate.
Isotopic Labeling Strategies (e.g., Deuterium (B1214612), Carbon-13)
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms with their heavier, non-radioactive isotopes, such as deuterium (²H) or carbon-13 (¹³C), researchers can track the molecule's journey and transformation using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.comdss.go.th
Carbon Isotope Labeling: While deuterium labeling is common, carbon isotopes are also employed. The synthesis of this compound labeled with Carbon-14 (¹⁴C) at the carboxyl carbon (methyl eicosa-8,11-dienate-1-¹⁴C) has been reported, highlighting another strategic approach to creating tracers for this compound. iaea.org These labeled compounds are invaluable for elucidating the specific pathways involved in fatty acid metabolism. semanticscholar.org
| Isotope | Specific Labeled Compound | Key Synthetic Methodologies | Reported Yield | Reference |
|---|---|---|---|---|
| Deuterium (²H) | Methyl 8c,11c-eicosadienoate-17,17,18,18-d4 | 10-step synthesis involving reduction with (Ph3P)3RhCl and D₂, acetylenic coupling, Wittig reaction, and reduction with Lindlar's catalyst. | 19% overall | researchgate.net |
| Carbon-14 (¹⁴C) | Methyl eicosa-8,11-dienate-1-¹⁴C | Synthesis reported by the National Atomic Energy Commission of Argentina. | Not specified | iaea.org |
Fluorescent and Affinity Tagging for Biochemical Studies
To visualize and isolate fatty acids and their binding partners within complex biological environments, researchers utilize fluorescent and affinity tags.
Fluorescent Probes for Fatty Acid Detection: Directly tagging a fatty acid methyl ester without altering its biological activity can be challenging. A sophisticated and widely used alternative involves creating fluorescent biosensors. This has been achieved by engineering and labeling fatty acid binding proteins (FABPs), such as the rat intestinal FABP (rI-FABP). nih.gov In this method, site-specific mutant versions of the protein are covalently labeled with a fluorescent dye like acrylodan. nih.gov The resulting fluorescent probe exhibits a change in its fluorescence emission spectrum upon binding a fatty acid. nih.gov By creating a panel of these probes with different affinities for various fatty acids, it is possible to resolve the concentrations of individual unbound free fatty acids, even in complex mixtures. nih.gov This technique allows for the sensitive quantification of fatty acids like linoleate, oleate, and arachidonate, and is applicable for studying the binding and availability of this compound. nih.govnih.gov
| Tagging Strategy | Methodology | Key Components | Application | Reference |
|---|---|---|---|---|
| Fluorescent Probes | Indirect detection via labeled biosensors. | Rat Intestinal Fatty Acid Binding Protein (rI-FABP) labeled with acrylodan dye. | Quantifying unbound fatty acid concentrations in biological fluids and studying membrane interactions. | nih.govnih.gov |
Affinity Tagging: Affinity tagging is a biochemical method used to purify and detect proteins and their binding partners. While not typically applied directly to the fatty acid itself, a protein that binds to this compound could be engineered to include an affinity tag, such as a Polyhistidine-tag (His-tag) or a Strep-tag. nih.gov This would allow researchers to use affinity chromatography to isolate the binding protein along with the bound this compound. This strategy is crucial for identifying and characterizing the proteins that interact with this specific fatty acid, thereby uncovering its biological functions and regulatory networks. nih.gov
Green Chemistry Principles in Methyl Eicosadienoate Synthesis
Modern chemical synthesis increasingly emphasizes sustainability through the principles of green chemistry. rsc.orgscispace.com For the production of fatty acid methyl esters (FAMEs) like this compound, this involves using renewable resources, employing catalytic reactions to minimize waste, and avoiding hazardous solvents. rsc.orgscispace.com
Catalytic and Solvent-Free Approaches: Traditional esterification often requires strong acids or bases and organic solvents. Green alternatives focus on heterogeneous and homogeneous catalysis under solvent-free conditions. One successful approach is the one-pot, two-step synthesis of wax esters from FAMEs using a homogeneous ruthenium catalyst, which proceeds without any solvent or base additives. rsc.org Another method employs a solid, recyclable acid catalyst, such as a sulfonic acid-functionalized carbon material (SO3H-carbon), for the efficient esterification of long-chain fatty acids under solvent-free conditions. ajgreenchem.com
Biocatalysis: The use of enzymes as biocatalysts represents a cornerstone of green chemistry in organic synthesis. nih.govrsc.orgrsc.org Lipases are particularly effective for the esterification and transesterification reactions that produce FAMEs. nih.gov For instance, Candida antarctica lipase B (CALB) has been used for the solvent-free enzymatic esterification of related fatty acids, achieving high yields (78-82%) and excellent stereoselectivity (>99%) under mild conditions (40°C). These biocatalytic methods are highly attractive as they operate at low temperatures, reduce energy consumption, minimize byproducts, and are often derived from renewable sources. scispace.comnih.gov
| Green Chemistry Approach | Catalyst/System | Key Principles and Advantages | Reference |
|---|---|---|---|
| Homogeneous Catalysis | Ruthenium-based catalyst | Solvent-free and base-free conditions, high conversion and selectivity. | rsc.org |
| Heterogeneous Catalysis | SO₃H-functionalized carbon | Solvent-free conditions, reusable solid acid catalyst, moderate temperature. | ajgreenchem.com |
| Biocatalysis | Lipases (e.g., Candida antarctica lipase B) | Mild reaction conditions (e.g., 40°C), high selectivity, reduced waste, use of renewable catalysts. | nih.gov |
Initial Metabolic Fates and Ester Hydrolysis
The initial and requisite step in the metabolism of this compound is its hydrolysis to yield methanol and the free fatty acid, (8Z,11Z)-eicosadienoic acid. This reaction is catalyzed by carboxylesterases, a ubiquitous class of enzymes. Fatty acid methyl esters are generally recognized as being subject to this hydrolytic cleavage. glpbio.com The resulting 8,11-eicosadienoic acid is then available to enter various metabolic pathways.
Once liberated, 8,11-eicosadienoic acid can be incorporated into more complex lipids, such as phospholipids (B1166683) and acylglycerides, and stored within the organism. glpbio.com Alternatively, it can undergo oxidative desaturation. Studies with rat liver microsomes have demonstrated the conversion of [1-¹⁴C]eicosa-8,11-dienoic acid to eicosa-5,8,11-trienoic acid. nih.gov This desaturation at the 5,6 position is a key transformation. nih.gov
Oxidative Metabolism via Specific Enzyme Systems
The free fatty acid, 8,11-eicosadienoic acid, is a substrate for several oxidative enzyme systems, primarily the cytochrome P450 monooxygenases and lipoxygenases. These enzymes introduce oxygen into the fatty acid structure, leading to a variety of biologically active metabolites.
Cytochrome P450 Monooxygenase Pathways
The cytochrome P450 (CYP) superfamily of enzymes plays a significant role in the metabolism of polyunsaturated fatty acids. nih.gov These enzymes catalyze a range of oxidative reactions, including epoxidation, hydroxylation, and omega-oxidation.
Cytochrome P450 epoxygenases can metabolize polyunsaturated fatty acids to form epoxides. For instance, the related arachidonic acid is metabolized to various epoxyeicosatrienoic acids (EETs). hmdb.cawikipedia.org While direct evidence for the epoxidation of 8,11-eicosadienoic acid is limited, the formation of (±)14(15)-EpEDE from the closely related 8,11,14-eicosatrienoic acid by CYP450 epoxygenases suggests that a similar reaction is plausible for 8,11-eicosadienoic acid. caymanchem.com This would result in the formation of epoxyeicosadienoic acids (EpEDEs). These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols. wikipedia.org
Table 1: Potential Epoxidation Products of 8,11-Eicosadienoic Acid
| Substrate | Enzyme System | Potential Products |
| 8,11-Eicosadienoic acid | Cytochrome P450 Epoxygenases | 8,9-Epoxyeicosenoic acid, 11,12-Epoxyeicosenoic acid |
Note: This table is based on plausible metabolic pathways inferred from related compounds.
Hydroxylation is another key metabolic pathway catalyzed by cytochrome P450 enzymes. While specific studies on the hydroxylation of 8,11-eicosadienoic acid are not abundant, the metabolism of the related arachidonic acid by CYP enzymes is known to produce various hydroxyeicosatetraenoic acids (HETEs). nih.gov It is therefore likely that 8,11-eicosadienoic acid is also a substrate for CYP-mediated hydroxylation, leading to the formation of hydroxyeicosadienoic acids (HEDEs).
Omega (ω) and omega-1 (ω-1) oxidation are important pathways for the metabolism of fatty acids, catalyzed by certain cytochrome P450 enzymes, particularly from the CYP4A and CYP4F families. This process involves the hydroxylation of the terminal (ω) or penultimate (ω-1) carbon atom of the fatty acid. While direct studies on 8,11-eicosadienoic acid are scarce, the well-established role of this pathway in the metabolism of other fatty acids, including arachidonic acid to form 20-HETE, suggests that 8,11-eicosadienoic acid could also be a substrate. nih.gov This would lead to the formation of 20-hydroxy-8,11-eicosadienoic acid and 19-hydroxy-8,11-eicosadienoic acid.
Lipoxygenase-Catalyzed Oxidation
Lipoxygenases (LOX) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. The metabolism of the related 8,11,14-eicosatrienoic acid by 5-lipoxygenase is known to produce leukotriene A3. nih.gov Furthermore, rat epidermal-type 12-lipoxygenase (Alox12e) has shown catalytic activity with 8,11,14-eicosatrienoic acid. uniprot.org Given these findings, it is highly probable that 8,11-eicosadienoic acid is also a substrate for various lipoxygenases.
The action of lipoxygenases on 8,11-eicosadienoic acid would likely result in the formation of hydroperoxyeicosadienoic acids (HPEDEs), which can then be reduced to the corresponding hydroxyeicosadienoic acids (HEDEs). For example, the metabolism of arachidonic acid by platelet lipoxygenase leads to the formation of 8,11,12-trihydroxy-5,9,14-eicosatrienoic acid, indicating complex multi-oxygenation pathways are possible. nih.gov
Table 2: Potential Lipoxygenase Products of 8,11-Eicosadienoic Acid
| Substrate | Enzyme System | Potential Products |
| 8,11-Eicosadienoic acid | Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) | Hydroperoxyeicosadienoic acids (HPEDEs), Hydroxyeicosadienoic acids (HEDEs) |
Note: This table outlines the likely classes of metabolites based on the known activity of lipoxygenases on similar polyunsaturated fatty acids.
Cyclooxygenase-Independent Peroxidation
Beyond enzymatic pathways, polyunsaturated fatty acids like 8,11-eicosadienoic acid are susceptible to cyclooxygenase-independent peroxidation, a process driven by free radicals. ontosight.ai This autoxidation is initiated by the abstraction of a hydrogen atom from a doubly allylic C-H bond, which is particularly weak and reactive. ontosight.ai Oxygen then attacks the resulting radical, leading to a variety of positional hydroperoxide isomers. foodb.ca In contrast to the high specificity of enzymatic reactions, free radical-mediated oxidation yields a more diverse array of products. For arachidonic acid, a similar C20 PUFA, this process yields hydroperoxides at positions 5, 8, 9, 11, 12, and 15. foodb.ca It is therefore anticipated that the autoxidation of 8,11-eicosadienoic acid would similarly produce a mixture of hydroperoxy and subsequently hydroxy regioisomers.
Chain Elongation and Desaturation Processes
This compound can undergo further metabolic processing through chain elongation and desaturation, which are fundamental pathways in the synthesis of more complex polyunsaturated fatty acids. nih.gov The liver is a primary site for these modifications. nih.gov
Specifically, 8,11-eicosadienoic acid can be acted upon by fatty acid desaturases. Research using rat liver microsomes has demonstrated the oxidative desaturation of [1-¹⁴C]eicosa-8,11-dienoic acid to eicosa-5,8,11-trienoic acid (Mead acid). medchemexpress.comnih.gov This conversion is catalyzed by the Δ5-desaturase enzyme. medchemexpress.comnih.gov The activity of this enzyme can be influenced by dietary factors; for example, its activity is increased by a high-protein diet and decreased in models of alloxan (B1665706) diabetes. medchemexpress.com This Δ5-desaturation represents a key regulatory step in the biosynthesis of Mead acid from 8,11-eicosadienoic acid. medchemexpress.com
Table 2: Desaturation of 8,11-Eicosadienoic Acid
| Substrate | Enzyme | Product |
|---|---|---|
| 8,11-Eicosadienoic Acid | Δ5-Desaturase | 5,8,11-Eicosatrienoic Acid (Mead Acid) |
Excretion and Degradation Pathways in Model Systems
The ultimate degradation of fatty acids, including 8,11-eicosadienoic acid and its metabolites, occurs primarily through β-oxidation. While specific studies detailing the complete catabolism of 8,11-eicosadienoic acid are not extensively documented, the general pathway for long-chain fatty acids is well-established. Following its release from complex lipids, the fatty acid is activated to its coenzyme A (CoA) ester. This activated form, 8,11-eicosadienoyl-CoA, can then enter mitochondria and peroxisomes to be systematically broken down. nih.gov This process of β-oxidation shortens the carbon chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for other biosynthetic purposes. A significant portion of liberated fatty acids in cells is known to be channeled towards this oxidative degradation pathway. nih.gov
Modulation of Cellular Membrane Properties
The integration of fatty acids into cellular membranes is a key determinant of their physical and functional properties. The presence of double bonds in the acyl chain of this compound is expected to influence the fluidity and organization of the lipid bilayer.
Effects on Membrane Fluidity and Permeability
The fluidity of a cell membrane is crucial for a multitude of cellular functions, including the activity of membrane-bound enzymes and receptors, as well as transport processes. Polyunsaturated fatty acids, due to the kinks in their hydrocarbon tails introduced by cis-double bonds, generally increase membrane fluidity by disrupting the tight packing of phospholipid acyl chains. mdpi.com This increase in fluidity can, in turn, affect the permeability of the membrane to water and small solutes.
Table 1: Predicted Effects of this compound on Membrane Properties (Hypothetical)
| Membrane Property | Predicted Effect of this compound | Rationale |
| Fluidity | Increase | Introduction of kinks in the lipid bilayer by two cis-double bonds, disrupting acyl chain packing. |
| Permeability | Potential Increase | Increased membrane fluidity can lead to greater permeability for water and small molecules. |
| Phase Transition Temperature | Decrease | Disruption of ordered lipid packing lowers the temperature required for transition from a gel to a liquid-crystalline state. |
Interactions with Lipid Rafts and Microdomains
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. nih.govmdpi.com These platforms are critical for signal transduction and protein trafficking. The composition of fatty acids in the surrounding membrane can influence the stability and function of these rafts.
There is currently no direct evidence detailing the interaction of this compound with lipid rafts. However, it is hypothesized that the introduction of a PUFA like this compound into the membrane could alter the local lipid environment, potentially influencing the partitioning of proteins into or out of these microdomains. Disruption of lipid raft integrity by altering their cholesterol content has been shown to impact cellular signaling pathways. nih.gov
Role in Intracellular Signaling Cascades (Non-Human/In Vitro Focus)
Fatty acids and their derivatives can act as signaling molecules, influencing a variety of intracellular pathways. These effects are often mediated through the activation of specific receptors or by modulating the activity of key enzymes in signaling cascades.
Activation of Nuclear Receptors and Transcription Factors
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression in response to various small lipophilic molecules, including fatty acids. nih.gov Upon ligand binding, these receptors can modulate the transcription of genes involved in metabolism, inflammation, and development. nih.govmdpi.com
While specific studies identifying this compound as a ligand for a particular nuclear receptor are lacking, other polyunsaturated fatty acids are known to activate receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). For example, the activation of PXR, a nuclear receptor involved in xenobiotic and endobiotic metabolism, can be influenced by various fatty acids. mdpi.commdpi.com It is plausible that this compound could act as a ligand for one or more nuclear receptors, thereby influencing gene expression patterns in vitro.
Table 2: Potential Nuclear Receptor Interactions of this compound (Hypothetical)
| Nuclear Receptor Family | Potential for Interaction | Putative Downstream Effects (In Vitro) |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Possible | Regulation of genes involved in lipid metabolism and inflammation. |
| Liver X Receptors (LXRs) | Possible | Modulation of cholesterol and fatty acid homeostasis. |
| Pregnane X Receptor (PXR) | Possible | Alteration of xenobiotic and endobiotic metabolism gene expression. |
Crosstalk with Kinase Pathways
Cellular signaling is a complex network of interconnected pathways, and crosstalk between different cascades is common. Protein kinases are central to these networks, and their activity can be modulated by various factors, including lipids. Key signaling pathways such as the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and phosphoinositide 3-kinase (PI3K)-mTOR pathways are subject to such regulation. nih.govnih.govmdpi.com
Currently, there is no research directly implicating this compound in the modulation of specific kinase pathways. However, it is known that other eicosanoids, derivatives of 20-carbon fatty acids, can influence these signaling cascades. For instance, some eicosanoids can modulate inflammatory responses through their effects on MAPK and other kinase pathways. Further research is needed to determine if this compound has any direct or indirect effects on these critical signaling networks in non-human, in vitro systems.
Influence on Non-Mammalian Organismal Physiology
Fatty acids play diverse roles in the physiology of non-mammalian organisms, from serving as energy sources to acting as signaling molecules and defense compounds.
The presence and physiological effects of this compound in non-mammalian organisms are not well-documented. However, studies on related compounds in various organisms provide some context. For example, in insects, fatty acids such as hexadecanoic and octadecanoic acid are involved in defense against pathogens. mdpi.com In a study of the edible insect Ruspolia differens, methyl (11E,14E)-eicosadienoate was identified, highlighting the presence of C20:2 isomers in insects. mdpi.com
In fungi, the fatty acid composition of the mountain pine beetle's symbiotic fungus, Grosmannia clavigera, was analyzed, and while methyl 11,14-eicosadienoate was used as a standard, the direct role of eicosadienoates in its physiology was not the primary focus. plos.org In plants, the seed oil of Wollemi pine (Wollemia nobilis) contains eicosadienoic acid, suggesting a role in energy storage or other physiological processes. mdpi.com A study on the plant Swietenia mahagoni identified methyl 11,14-eicosadienoate in its leaf extract, which exhibited antifungal and insecticidal properties. usu.edu In the protozoan parasite Leishmania, alterations in the levels of certain fatty acids, including 20:4 isomers, have been associated with drug resistance, indicating the importance of fatty acid metabolism in pathogen survival. core.ac.uk
These examples from diverse non-mammalian organisms suggest that eicosadienoic acid isomers can be found in nature and may play roles in defense, energy storage, and adaptation. However, the specific functions of this compound remain to be elucidated.
Insect Pheromone and Kairomone Precursors
This compound is implicated as a precursor in the biosynthesis of certain insect pheromones. Pheromones, chemical signals used for communication between members of the same species, are often derived from fatty acids through a series of enzymatic reactions, including desaturation and chain-shortening. nih.govd-nb.info Research has shown that the biosynthesis of some lepidopteran sex pheromones involves the modification of C18 fatty acids like linoleic acid to produce C16 and other chain-length pheromone components. nih.govresearchgate.net Specifically, studies on the moth Chilecomadia valdiviana have demonstrated the conversion of linoleic acid to (7Z,10Z)-7,10-hexadecadienal, a major pheromone component, through chain-shortening. nih.gov While direct evidence for this compound is part of this specific pathway, the presence of its parent fatty acid, 8,11-eicosadienoic acid, in insect tissues suggests its potential role as an intermediate or precursor in similar biosynthetic pathways for other insect species. nih.gov The diversity of insect pheromones is vast, and the specific pathways and precursors can vary significantly between species. nih.govharvard.edu
The general pathway for the biosynthesis of "Type I" lepidopteran pheromones starts with common fatty acids, which are then modified by a series of desaturases and chain-shortening enzymes. nih.gov The resulting fatty acyl-CoA precursors are then reduced to alcohols and sometimes further converted to acetates or aldehydes. nih.gov The identification of various fatty acid methyl esters, including those of eicosadienoic acid, in the pheromone glands of insects supports their role in these complex biosynthetic networks. nih.govresearchgate.net
Lipid Metabolism in Plant Stress Responses
In plants, lipids are crucial for membrane structure, energy storage, and signaling. mdpi.comcreative-proteomics.com Under abiotic stress conditions such as drought, salinity, or extreme temperatures, plants remodel their lipid composition to maintain cellular function. creative-proteomics.comnih.gov This remodeling involves changes in the fatty acid composition of membrane lipids, which can alter membrane fluidity and permeability. mdpi.comnih.gov
While direct studies on the specific role of this compound in plant stress are limited, the broader context of lipid metabolism highlights the importance of polyunsaturated fatty acids. Abiotic stress can lead to the accumulation of various lipid molecules, including phosphatidic acid and other signaling lipids, which trigger downstream responses. creative-proteomics.comnih.gov The enzymes involved in lipid remodeling, such as lipases and acyltransferases, play a key role in modifying the acyl chains of glycerolipids, the main components of plant membranes. nih.gov Given that 8,11-eicosadienoic acid is a polyunsaturated fatty acid, its methyl ester could be involved in these adaptive processes, either as a transient intermediate or as part of the broader pool of fatty acids utilized for membrane modification or energy production during stress.
Role in Microbial Biofilm Formation and Quorum Sensing
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov The formation of biofilms is a complex process regulated by cell-to-cell communication systems known as quorum sensing (QS). nih.gov QS allows bacteria to coordinate gene expression in response to population density, leading to the production of virulence factors and biofilm matrix components. nih.govmdpi.com
The role of specific fatty acid methyl esters like this compound in these processes is an emerging area of research. Some bacterial quorum-sensing molecules are fatty acid derivatives, and there is evidence that certain fatty acids can interfere with QS signaling pathways, thereby inhibiting biofilm formation. nih.gov For instance, some studies have shown that certain compounds can inhibit the production of virulence factors in Pseudomonas aeruginosa, a bacterium known for its robust biofilm formation and QS systems. nih.govmdpi.com While the direct effect of this compound on biofilm formation and quorum sensing has not been extensively studied, its structural similarity to known signaling molecules suggests a potential for interaction with these regulatory networks. The composition of the biofilm matrix, which includes lipids, polysaccharides, and proteins, is crucial for the biofilm's structural integrity and function. nih.govfrontiersin.org
In Vitro Studies on Cellular Responses
Regulation of Apoptosis and Cell Survival Pathways
In vitro studies using various cell lines have begun to explore the effects of fatty acid methyl esters on fundamental cellular processes like apoptosis (programmed cell death) and cell survival. Research on compounds structurally related to this compound has indicated potential roles in modulating these pathways. For example, some polyhydroxysteroids conjugated with long-chain fatty acids have demonstrated cytotoxic effects against cancer cell lines, suggesting an influence on cell proliferation and survival. mdpi.com While specific data on this compound is scarce, the broader class of fatty acid esters is known to participate in cellular signaling that can impact cell fate.
Influence on Cell Migration and Adhesion
Cell migration and adhesion are critical for numerous physiological and pathological processes, including wound healing and cancer metastasis. ncsu.edumdpi.com These processes are governed by complex interactions between the cell and the extracellular matrix (ECM), mediated by structures called focal adhesions. rsc.orgnih.gov The dynamics of these adhesions, which connect the ECM to the cell's internal cytoskeleton, are crucial for directed cell movement. ncsu.edursc.org
Research into the influence of fatty acids and their derivatives on cell migration is ongoing. Some studies suggest that certain fatty acids can modulate the signaling pathways that control cell adhesion and motility. ncsu.edu For instance, the migration of immune cells is guided by chemical gradients of chemokines, and the expression of adhesion molecules on the cell surface is critical for their ability to move through tissues. mdpi.com While there are no direct studies on the effect of this compound on cell migration and adhesion, its nature as a lipid molecule suggests it could potentially influence the lipid composition of cell membranes, thereby affecting the function of membrane-bound proteins involved in these processes.
Immunomodulatory Effects in Cell Culture Models (e.g., macrophage activation)
Macrophages are key players in the immune system, capable of adopting different activation states, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. nih.govnih.gov The polarization of macrophages is influenced by various stimuli, including lipids. nih.gov
Studies on the related compound, 11,14-eicosadienoic acid (EDA), have shown that it can modulate the inflammatory response of macrophages. researchgate.net In murine macrophage cell lines, EDA was found to be taken up by the cells and to alter their production of inflammatory mediators in response to lipopolysaccharide (LPS), a potent immune stimulator. researchgate.net Specifically, EDA was shown to decrease nitric oxide (NO) production while increasing prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) production. researchgate.net These findings suggest that EDA can fine-tune the inflammatory response of macrophages. researchgate.net Furthermore, other lipid molecules have been shown to influence macrophage polarization and the expression of cell surface markers associated with different activation states. nih.govfrontiersin.orgsemanticscholar.org Given that this compound is the methyl ester of a closely related fatty acid, it is plausible that it could also exert immunomodulatory effects on macrophages, although direct experimental evidence is needed to confirm this.
Interactions with Specific Proteins and Enzymes
The biological functions of fatty acid esters like this compound are intrinsically linked to their interactions with cellular proteins and enzymes. While direct research on the 8,11-isomer is limited, studies on the closely related isomer, Methyl 11,14-eicosadienoate, provide valuable insights into the potential molecular interactions of these compounds. The positioning of the double bonds within the fatty acid chain is a critical determinant of its biological activity and how it is recognized and processed by various proteins.
Binding Affinity Studies with Lipid-Binding Proteins
Lipid-binding proteins (LBPs) are crucial for the transport and cellular uptake of fatty acids and their derivatives. mdpi.comnih.govnih.gov These proteins facilitate the movement of hydrophobic molecules like eicosadienoates through the aqueous environment of the cytoplasm. nih.gov The affinity with which a fatty acid ester binds to an LBP can influence its bioavailability and subsequent metabolic fate. nih.gov
To illustrate the binding affinity of a related eicosadienoate ester, the following interactive table presents the binding data for Methyl 11,14-eicosadienoate with P. aeruginosa FabZ.
| Compound | Protein Target | Binding Affinity (ΔG, kcal/mol) |
| Methyl 11,14-eicosadienoate | P. aeruginosa FabZ | -4.85 |
This table is interactive. Click on the headers to sort the data.
The data indicates a moderate binding affinity of the 11,14-isomer to the bacterial enzyme, suggesting that these types of fatty acid esters can fit into and interact with protein binding pockets designed for lipids. The specific binding characteristics are dictated by the three-dimensional structure of both the ligand and the protein's binding site.
Allosteric Modulation of Enzyme Activity
Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule at a site other than the active site. This binding event induces a conformational change in the enzyme, which in turn alters its catalytic efficiency. Fatty acids and their derivatives are known to act as allosteric modulators for a variety of enzymes.
Direct evidence for the allosteric modulation of enzyme activity by this compound is not extensively documented. However, research on the parent acid of the 11,14-isomer, 11,14-eicosadienoic acid, reveals its capacity to inhibit enzyme activity, which may occur through allosteric mechanisms. For instance, eicosadienoic acids have been shown to competitively inhibit inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an important enzyme in nucleotide synthesis. atamanchemicals.com Furthermore, they can inhibit the binding of leukotriene B4 to its receptor on neutrophils, thereby modulating inflammatory responses. atamanchemicals.com
The inhibitory actions of the related 11,14-eicosadienoic acid are summarized in the table below.
| Compound | Target | Type of Modulation | Inhibition Constant (Ki) |
| 11,14-Eicosadienoic acid | Inosine 5'-monophosphate dehydrogenase | Competitive Inhibition | 3.1 µM atamanchemicals.com |
| 11,14-Eicosadienoic acid | Leukotriene B4 Receptor (Neutrophils) | Inhibition of Binding | 3.0 µM atamanchemicals.com |
This table is interactive. Click on the headers to sort the data.
These findings suggest that eicosadienoic acids, by virtue of their structure, can influence the function of key enzymes and receptors involved in important cellular processes. While the precise mechanism (competitive vs. allosteric) for each interaction requires detailed structural and kinetic studies, the data underscores the potential for these fatty acid derivatives to act as bioactive modulators. The difference in the double bond positions between the 8,11- and 11,14-isomers would likely result in differential binding and modulatory effects, a subject that warrants further investigation. michberk.com
Overarching Research Domains and Academic Significance
Methyl 8,11-eicosadienoate and its parent acid are relevant in several research areas:
Lipidomics and Metabolomics: As a specific lipid species, this compound is analyzed within the broader context of the lipidome—the total lipid content of a cell or organism. premierbiosoft.com Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify such fatty acid methyl esters. vulcanchem.com This helps in understanding the complex lipid profiles associated with different physiological or pathological states. numberanalytics.com
Biomarker Research: The parent acid of this compound, along with related omega-9 fatty acids like Mead acid, can serve as a biomarker for conditions such as essential fatty acid deficiency. nih.gov
Chemical Synthesis: The synthesis of specific fatty acid isomers like Methyl (8Z,11Z)-8,11-eicosadienoate is important for creating analytical standards for research. vulcanchem.com This allows for accurate identification and quantification in biological samples.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 54600-59-8 | easechem.com |
| Molecular Formula | C21H38O2 | easechem.com |
| Molecular Weight | 322.5 g/mol | vulcanchem.com |
| InChIKey | ZKWFNMCEQQQMRX-XVTLYKPTSA-N | vulcanchem.com |
| Lipid Classification | C20:2n-9,12 methyl ester | vulcanchem.com |
Current Research Challenges and Future Directions in Lipidomics Research
The field of lipidomics, while rapidly advancing, faces several challenges that impact the study of compounds like Methyl 8,11-eicosadienoate.
Current Challenges:
Complexity of the Lipidome: The sheer diversity of lipid structures and their isomers makes comprehensive analysis difficult. numberanalytics.com Many lipid species, including isomers of eicosadienoic acid, can have very similar chemical properties, making them hard to separate and identify with standard methods.
Analytical Limitations: While techniques like mass spectrometry are powerful, they face challenges with sensitivity for low-abundance lipids and potential ion suppression from other molecules in a sample. numberanalytics.com Furthermore, different software platforms for analyzing lipidomics data can produce inconsistent results, posing a challenge for reproducibility. nih.gov
Standardization: There is a need for greater standardization in reporting lipidomics data to ensure that results can be compared across different studies and laboratories. nih.gov
Future Directions:
Advanced Analytical and Spectroscopic Techniques for the Characterization and Quantification of Methyl 8,11 Eicosadienoate and Its Metabolites
Hyphenated Chromatographic-Mass Spectrometric Approaches
Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are foundational in lipid analysis.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of FAMEs, offering high-resolution separation of positional and geometric isomers. FAMEs are volatile, making them well-suited for GC analysis. The separation is typically achieved on a polar capillary column, which allows isomers with different chain lengths and degrees of unsaturation to be resolved based on their retention times.
Following chromatographic separation, tandem mass spectrometry provides an additional layer of specificity. In MS/MS, a specific precursor ion corresponding to the molecular weight of Methyl 8,11-eicosadienoate is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern is highly dependent on the location of the double bonds. While electron ionization (EI) can make the molecular ion difficult to detect for highly unsaturated FAMEs, chemical ionization (CI) is often used as it is a softer technique that preserves the molecular ion for selection in the first quadrupole. The subsequent fragmentation provides structural information, allowing for the differentiation of isomers. For instance, diagnostic ions are formed from cleavage at the carbon-carbon bonds adjacent to the double bonds.
For quantitative analysis, the technique is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This enhances sensitivity and selectivity, allowing for accurate quantification even in complex biological samples.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Significance of Product Ion |
|---|---|---|---|
| This compound | 322.3 | 196.2 | Represents cleavage between C9 and C10, characteristic of the 8,11- double bond positions. |
| This compound | 322.3 | 222.2 | Represents cleavage between C12 and C13, providing further confirmation of the 11-position double bond. |
| *Hypothetical Isomer (e.g., Methyl 10,13-eicosadienoate) | 322.3 | 224.2 | Illustrates a different characteristic fragment expected from an isomer, enabling differentiation. |
For the analysis of this compound metabolites, which are often less volatile and more polar than the parent compound, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique is particularly well-suited for profiling eicosanoids and related lipid mediators in biological fluids. Separation is typically performed using reversed-phase chromatography, where compounds are separated based on their hydrophobicity.
Metabolites of this compound, such as those formed through enzymatic oxidation via cyclooxygenase (COX) or lipoxygenase (LOX) pathways, include hydroxylated, epoxidized, or di-hydroxylated species. These modifications increase the polarity of the molecule, leading to shorter retention times on a reversed-phase column compared to the parent ester.
Following separation, electrospray ionization (ESI) is commonly used to generate ions which are then analyzed by tandem mass spectrometry. A targeted approach, often using dMRM (dynamic Multiple Reaction Monitoring), allows for the sensitive and specific quantification of a panel of expected metabolites. This involves monitoring for the specific mass transitions of each potential metabolite, providing a comprehensive profile of the metabolic fate of this compound.
| Potential Metabolite | Chemical Modification | Mass Shift from Parent Compound | Expected Precursor Ion (m/z) |
|---|---|---|---|
| Hydroxymethyl eicosadienoate | Hydroxylation (+OH) | +16 Da | 338.3 |
| Epoxymethyl eicosadienoate | Epoxidation (+O) | +16 Da | 338.3 |
| Dihydroxymethyl eicosadienoate | Di-hydroxylation (+2OH) | +32 Da | 354.3 |
| Chain-shortened metabolite (e.g., C18) | β-oxidation (-C2H4) | -28 Da | 294.3 |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, enabling the differentiation of isomers based on their size, shape, and charge. In IMS, ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. Ions are separated based on their drift time, which is proportional to their rotationally averaged collision cross-section (CCS)—a value related to the ion's three-dimensional shape.
This technique is exceptionally powerful for lipid analysis, as it can resolve isomers that are difficult or impossible to separate by chromatography and that have identical mass spectra. For example, isomers of this compound that differ only in the cis/trans geometry of their double bonds, or positional isomers (e.g., 8,11- vs. 10,13-), will adopt slightly different gas-phase conformations. These conformational differences lead to distinct CCS values and, therefore, different drift times, allowing for their separation and individual characterization. The coupling of high-resolution IMS with MS provides a powerful platform for detailed structural characterization of complex lipid mixtures.
| Compound Isomer | Precursor Ion (m/z) | Hypothetical CCS (Ų) | Basis for Separation |
|---|---|---|---|
| Methyl 8(Z),11(Z)-eicosadienoate | 322.3 | 250.5 | The 'kinked' structure of cis double bonds results in a larger, more open conformation. |
| Methyl 8(E),11(E)-eicosadienoate | 322.3 | 245.1 | The linear structure of trans double bonds results in a more compact conformation. |
| Methyl 10(Z),13(Z)-eicosadienoate | 322.3 | 251.2 | Different double bond positions lead to a slightly different overall shape and CCS value. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms within a molecule.
While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential to definitively establish the structure of this compound and distinguish it from its isomers.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of protons along the entire fatty acid chain, for example, showing a correlation between the olefinic protons at C8 and C9 and their adjacent allylic protons at C7 and C10, respectively.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most critical for determining the precise location of the double bonds. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds. By analyzing the HMBC spectrum, one can see correlations from the allylic protons to the olefinic carbons, confirming the placement of the double bonds. For example, the protons on C7 would show a correlation to the olefinic carbon at C8, and the protons on C10 would show correlations to both C8 and C11, thus locking in the 8,11-diene structure.
| Protons at Position | Correlate to Carbons at Positions | Significance |
|---|---|---|
| C7 (allylic) | C8, C9 | Confirms the C8=C9 double bond. |
| C10 (bis-allylic) | C8, C9, C11, C12 | Links the two double bond systems. |
| C13 (allylic) | C11, C12 | Confirms the C11=C12 double bond. |
| -OCH3 (ester) | C1 (carbonyl) | Confirms the methyl ester functionality. |
Solid-state NMR (ssNMR) is a powerful technique for studying the structure, dynamics, and interactions of molecules in non-solution environments, such as within a lipid bilayer. To investigate how this compound interacts with and affects cell membranes, it can be incorporated into model membranes (liposomes), and analyzed using ssNMR.
By selectively enriching the molecule with stable isotopes like ¹³C or ²H (deuterium) at specific positions, ssNMR can provide detailed information. For example, deuterium (B1214612) NMR of a specifically labeled this compound can measure the quadrupolar splitting, which is related to the motional ordering of the C-²H bond vector. This provides a direct measure of the conformational order and dynamics of the fatty acid chain at different positions within the membrane. Similarly, ¹³C ssNMR can be used to probe the local environment and dynamics of different segments of the molecule. These studies can reveal how the presence and position of the cis double bonds in the acyl chain influence its packing and orientation within the membrane, thereby affecting membrane properties like fluidity and thickness.
Spectroscopic Methods for Quantitative Analysis
Spectroscopic techniques provide a non-destructive means to probe the molecular structure of this compound, offering insights into its functional groups and unique vibrational fingerprint.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, like other fatty acid methyl esters (FAMEs), is characterized by a series of absorption bands that correspond to specific vibrational modes of its chemical bonds.
Key characteristic absorption bands for this compound include:
C-H Stretching of cis-alkenes: A distinct peak typically appears around 3020 cm⁻¹, which is indicative of the C-H stretching vibrations of the cis-ethylenic double bonds (=C-H) at the 8th and 11th positions.
Aliphatic C-H Stretching: Strong absorption bands are observed in the region of 2850-2960 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the long hydrocarbon chain.
Carbonyl C=O Stretching: A prominent and sharp absorption band is present at approximately 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.
C-O Stretching: Bands in the 1170-1250 cm⁻¹ region are attributed to the C-O stretching vibrations within the ester group.
CH₂ Bending: A notable peak around 1465 cm⁻¹ arises from the scissoring (bending) vibration of the CH₂ groups.
The following interactive data table summarizes the expected FTIR absorption bands for this compound based on the analysis of similar unsaturated fatty acid methyl esters.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| =C-H Stretching (cis) | ~3020 | Alkene |
| C-H Asymmetric Stretching (CH₃) | ~2954 | Alkane |
| C-H Asymmetric Stretching (CH₂) | ~2925 | Alkane |
| C-H Symmetric Stretching (CH₂) | ~2855 | Alkane |
| C=O Stretching | ~1740 | Ester |
| CH₂ Bending (Scissoring) | ~1465 | Alkane |
| C-O Stretching | ~1170-1250 | Ester |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the hydrocarbon backbone and carbon-carbon double bonds of this compound. The resulting Raman spectrum serves as a unique "vibrational fingerprint" of the molecule.
Significant Raman shifts for this compound are expected at:
C=C Stretching: A strong band in the region of 1650-1660 cm⁻¹ is characteristic of the C=C stretching vibration of the two cis double bonds. The intensity of this peak can be correlated with the degree of unsaturation.
=C-H Bending: Bands around 1266 cm⁻¹ are attributed to the in-plane bending of the =C-H groups.
CH₂ Twisting and Bending: The region between 1200 cm⁻¹ and 1500 cm⁻¹ contains a series of bands corresponding to CH₂ twisting and bending (scissoring) vibrations, which provide information about the conformation of the alkyl chain.
C-C Stretching: Stretching vibrations of the carbon-carbon single bonds in the backbone appear in the 1060-1140 cm⁻¹ range.
The interactive data table below outlines the anticipated Raman bands for this compound, derived from studies on similar di-unsaturated fatty acid methyl esters. nih.gov
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |
| C=C Stretching (cis) | ~1655 | C=C double bond |
| CH₂ Bending (Scissoring) | ~1440 | Alkane chain |
| =C-H Bending (in-plane) | ~1266 | Alkene C-H bond |
| C-C Stretching | ~1060-1140 | Carbon backbone |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (ID-MS) is the gold standard for the absolute quantification of molecules in complex biological samples due to its high precision and accuracy. nih.gov This technique involves the use of a stable isotope-labeled internal standard of the analyte of interest. For this compound, a synthesized version containing isotopes such as ¹³C or ²H (deuterium) would be added to a sample at a known concentration.
The isotopically labeled standard is chemically identical to the endogenous analyte and thus behaves similarly during sample extraction, purification, and ionization. nih.gov In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a precise and absolute concentration can be determined.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for ID-MS analysis of eicosanoids. nih.govnih.gov For this compound, the analysis would typically involve monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM). Based on the fragmentation pattern of a closely related compound, methyl 8,11-octadecadienoate, the following table illustrates potential SRM transitions that could be used for the quantification of this compound and a hypothetical deuterated internal standard. researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 322.3 | 74.1 | EI |
| This compound-d₄ (hypothetical) | 326.3 | 74.1 | EI |
Note: The product ion at m/z 74 is a characteristic fragment for many fatty acid methyl esters, resulting from a McLafferty rearrangement. researchgate.net
Spatial Lipidomics Techniques (e.g., MALDI Imaging Mass Spectrometry)
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful spatial lipidomics technique that allows for the visualization of the distribution of lipids, including this compound, directly in tissue sections. nih.govnih.gov This method provides crucial information on the localization of specific lipids within different anatomical structures or cell types, offering insights into their localized metabolism and function. nih.gov
In a typical MALDI imaging experiment, a thin tissue section is coated with an energy-absorbing matrix. A laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete spatial locations. The mass spectrometer detects the ions from each spot, generating a mass spectrum for each pixel of the image. By plotting the intensity of a specific m/z value corresponding to a particular lipid across all pixels, a two-dimensional ion image is created, revealing the spatial distribution of that lipid. nih.gov
For the analysis of this compound (molecular weight: 322.52 g/mol ), MALDI imaging would typically detect it as a protonated molecule [M+H]⁺, a sodium adduct [M+Na]⁺, or a potassium adduct [M+K]⁺. The high spatial resolution of modern MALDI imaging instruments can provide detailed molecular maps within complex tissues.
The following interactive data table shows the expected m/z values for different adducts of this compound that could be targeted in a MALDI imaging experiment.
| Analyte | Adduct | Expected m/z |
| This compound | [M+H]⁺ | 323.3 |
| This compound | [M+Na]⁺ | 345.3 |
| This compound | [M+K]⁺ | 361.3 |
Emerging Research Applications and Theoretical Frameworks Involving Methyl 8,11 Eicosadienoate
Development of In Vitro and Ex Vivo Organotypic Models for Lipid Metabolism Studies
The study of lipid metabolism is crucial for understanding numerous physiological and pathological processes. The development of sophisticated in vitro and ex vivo models that accurately mimic human physiology is a significant area of research. While direct studies involving Methyl 8,11-eicosadienoate in these models are not yet widely published, its relevance as a fatty acid methyl ester positions it as a candidate for future investigations in this domain.
3D Cell Culture and Organ-on-a-Chip Systems
Three-dimensional (3D) cell culture and organ-on-a-chip technologies offer revolutionary platforms for studying cellular behavior and organ function in a more physiologically relevant context than traditional 2D cell cultures. These systems can recreate the complex microenvironments of tissues, making them ideal for investigating lipid metabolism. Future research could explore the uptake, metabolism, and effects of this compound in 3D liver spheroids or gut-on-a-chip models to understand its metabolic fate and potential biological activities.
Precision-Cut Tissue Slices for Metabolic Flux
Precision-cut tissue slices (PCTS) represent a valuable ex vivo model that preserves the complex architecture and cellular diversity of an organ. This technique allows for the study of metabolic pathways, including lipid metabolism, in a setting that closely resembles the in vivo state. The application of stable isotope-labeled this compound to PCTS from organs such as the liver or adipose tissue could enable detailed metabolic flux analysis, providing insights into its conversion to other bioactive lipids and its impact on cellular energy homeostasis.
Applications in Agricultural and Environmental Science Research
The unique chemical properties of fatty acid esters like this compound suggest potential applications in agricultural and environmental sciences, particularly in the development of novel and sustainable solutions for pest management and environmental remediation.
Pest Control and Semiochemical Research (Non-human)
Semiochemicals are chemical signals that mediate interactions between organisms. Many insects use fatty acid derivatives as pheromones for communication, including mating and aggregation. While there is no specific research identifying this compound as a semiochemical for a particular species, its structural similarity to known insect pheromones makes it a compound of interest for future screening and research in non-human pest control strategies. Such research could lead to the development of species-specific and environmentally benign pest management tools.
Bioremediation Potential in Environmental Samples
Bioremediation leverages biological processes to clean up contaminated environments. Certain microorganisms are known to degrade fatty acid esters, utilizing them as a carbon source. The potential for microbial degradation of this compound could be investigated for its application in the bioremediation of environments contaminated with oily substances. Research in this area would involve identifying microbial strains capable of metabolizing this compound and optimizing conditions for its efficient breakdown.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations provide powerful tools to predict the behavior and properties of molecules at an atomic level. These theoretical approaches can offer valuable insights into the physicochemical properties and potential interactions of this compound before undertaking extensive laboratory experiments.
Prediction of Binding Sites and Ligand-Receptor Interactions
While specific receptors for this compound have not been definitively identified, its structural similarity to other biologically active fatty acids and their esters suggests potential interactions with a range of protein targets. Computational docking and molecular dynamics simulations are pivotal in predicting these interactions.
Theoretical frameworks suggest that this compound could interact with receptors known to bind other fatty acids, such as:
Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid metabolism and are known to be activated by various fatty acids. In silico docking studies can model the binding of this compound to the ligand-binding domains of PPARα, PPARγ, and PPARδ to predict binding affinities and modes.
G-Protein Coupled Receptors (GPCRs): Several GPCRs, such as the free fatty acid receptors (e.g., FFA4/GPR120), are activated by long-chain fatty acids. Molecular modeling can be employed to investigate the potential of this compound to act as an agonist or antagonist at these receptors.
Fatty Acid Binding Proteins (FABPs): These proteins are involved in the intracellular transport and trafficking of fatty acids. Computational models can predict the binding affinity and specificity of this compound to different FABP isoforms.
The prediction of these interactions relies on the three-dimensional structures of the target proteins and the use of scoring functions to estimate the binding energy. These computational approaches can help prioritize experimental validation of potential protein targets for this compound.
Simulation of Membrane Integration and Diffusion
The physicochemical properties of this compound, particularly its long, unsaturated acyl chain, suggest it can integrate into and diffuse across cellular membranes. Molecular dynamics (MD) simulations are a powerful tool to model these processes at an atomistic level.
Using force fields specifically parameterized for lipids, MD simulations can provide insights into:
Membrane Fluidity: The introduction of the cis double bonds in the acyl chain of this compound is expected to increase membrane fluidity. Simulations can quantify this effect by analyzing parameters such as the order parameters of the lipid tails and the lateral diffusion of lipids within the membrane.
Transmembrane Permeation: The rate and mechanism of passive diffusion (flip-flop) of this compound across a lipid bilayer can be calculated using techniques like umbrella sampling or steered molecular dynamics. These simulations can elucidate the energy barriers associated with moving the polar ester headgroup through the hydrophobic core of the membrane.
Interaction with Membrane Proteins: Simulations can also model the interactions of this compound with transmembrane proteins, providing insights into how it might modulate their function from within the lipid bilayer.
These simulations are crucial for understanding the pharmacokinetics of this compound and its potential to influence cellular signaling pathways by altering membrane properties.
In Silico Screening for Enzyme Substrates
Identifying enzymes that can metabolize or modify this compound is essential for understanding its biological fate and for its potential use in biocatalysis. In silico screening, or virtual screening, offers a high-throughput method to predict potential enzyme-substrate relationships.
Several computational strategies can be employed:
Molecular Docking: A library of enzyme structures can be screened by docking this compound into their active sites. This approach can identify enzymes, such as lipases, esterases, and cytochrome P450s, that are sterically and energetically capable of binding the molecule.
Pharmacophore Modeling: A pharmacophore model can be built based on the known substrates of a particular enzyme class. This model can then be used to screen for molecules, including this compound, that fit the required three-dimensional arrangement of chemical features for binding and catalysis.
Machine Learning and Deep Learning: With the increasing availability of large datasets of known enzyme-substrate interactions, machine learning and deep learning models can be trained to predict whether a given molecule will be a substrate for a particular enzyme. These models use molecular descriptors and protein sequence or structural information to make predictions. For instance, a model could be trained on a dataset of fatty acid methyl esters and their interacting enzymes to predict potential enzymatic partners for this compound.
These in silico screening methods can significantly narrow down the number of candidate enzymes for experimental testing, accelerating the discovery of new metabolic pathways and biocatalytic applications for this compound.
Biotechnological Production and Biocatalysis
The sustainable production of specific fatty acid methyl esters like this compound is a growing area of interest. Biotechnological approaches, including microbial fermentation and enzyme engineering, offer promising alternatives to traditional chemical synthesis.
Microbial Fermentation for Lipid Production
Oleaginous microorganisms, which can accumulate high levels of lipids, are attractive platforms for the production of valuable fatty acids. Through metabolic engineering, these microbes can be tailored to produce specific fatty acid profiles.
Potential Microbial Hosts:
Oleaginous Yeasts: Species like Yarrowia lipolytica, Rhodosporidium toruloides, and Lipomyces starkeyi are well-studied for their ability to produce high levels of lipids. researchgate.net These yeasts can be genetically engineered to enhance the production of long-chain polyunsaturated fatty acids.
Microalgae: Certain species of microalgae are natural producers of a diverse range of fatty acids, including long-chain polyunsaturated fatty acids.
Bacteria: Some bacteria, particularly those from marine environments, possess the genetic machinery for synthesizing long-chain polyunsaturated fatty acids. nih.gov
Metabolic Engineering Strategies:
To produce this compound, the host microorganism's fatty acid biosynthesis pathway would need to be engineered. This could involve:
Introducing and optimizing the expression of specific desaturases and elongases: These enzymes are responsible for creating the double bonds at the correct positions and extending the carbon chain to the desired length.
Knocking out competing pathways: To channel more carbon flux towards the desired fatty acid, pathways that lead to the production of other fatty acids or storage lipids could be downregulated or eliminated.
Optimizing fermentation conditions: Factors such as the carbon-to-nitrogen ratio, pH, temperature, and oxygen supply can be controlled to maximize lipid accumulation and the production of the target fatty acid. frontiersin.org
Following microbial production of the fatty acid, an esterification step, either in vivo through engineered pathways or in vitro, would be required to produce this compound.
Enzyme Engineering for Novel Biotransformations
Enzyme engineering offers the potential to create novel biocatalysts with tailored specificities and activities for the modification of this compound. This can lead to the production of new, high-value compounds.
Target Enzymes for Engineering:
Lipases: These enzymes can be engineered to specifically recognize and hydrolyze or esterify this compound. Directed evolution or site-directed mutagenesis can be used to alter their substrate specificity and improve their catalytic efficiency.
Desaturases and Elongases: By engineering the active sites of these enzymes, it may be possible to introduce new double bonds or extend the acyl chain of this compound, creating novel fatty acid structures.
Oxygenases (e.g., Cytochrome P450s, Lipoxygenases): These enzymes can be engineered to introduce hydroxyl, epoxy, or other functional groups onto the acyl chain of this compound, leading to the synthesis of a wide range of specialty chemicals.
Engineering Approaches:
Directed Evolution: This involves creating a library of enzyme variants through random mutagenesis and screening for those with improved or novel activities towards this compound.
Rational Design: Based on the three-dimensional structure of the enzyme, specific amino acid residues in the active site can be mutated to alter substrate binding and catalysis in a predictable manner.
Computational Enzyme Design: Advanced computational algorithms can be used to design novel enzymes with desired functionalities for the biotransformation of this compound from scratch.
These enzyme engineering strategies pave the way for the development of sustainable and efficient biocatalytic processes for the production of a diverse array of chemicals from this compound.
Future Research Trajectories and Interdisciplinary Opportunities
Integration with Systems Biology and Multi-Omics Approaches
A holistic understanding of the functional roles of Methyl 8,11-eicosadienoate necessitates a systems-level approach, integrating data from various "omics" disciplines.
Future investigations will likely focus on comprehensive lipidomic profiling to precisely quantify the abundance of this compound and its metabolites in various biological matrices under different physiological and pathological conditions. When combined with proteomics, this can reveal correlations between the levels of this fatty acid ester and the expression of specific proteins involved in its metabolism, transport, and signaling. For instance, identifying upregulated enzymes in the presence of high levels of this compound could elucidate its biosynthetic and degradative pathways.
Metabolomic analyses will further complement these studies by providing a broader picture of the metabolic landscape. By examining the global changes in small molecule metabolites, researchers can identify the downstream effects of this compound on cellular metabolism. This integrated multi-omics approach will be crucial for building comprehensive models of its biological functions.
Table 1: Potential Multi-Omics Data Integration for this compound Research
| Omics Discipline | Data Generated | Potential Insights |
| Lipidomics | Quantitative levels of this compound and related lipid species. | Understanding the distribution and abundance of the compound in different tissues and conditions. |
| Proteomics | Expression levels of proteins involved in lipid metabolism, signaling, and transport. | Identification of key enzymes and proteins that interact with or are regulated by this compound. |
| Metabolomics | Global profile of small molecule metabolites. | Elucidation of the downstream metabolic pathways affected by the presence of the compound. |
The vast datasets generated from multi-omics studies can be harnessed through network analysis to map the intricate web of interactions involving this compound. Bioinformatics tools and platforms such as BioPAN, LipidLynxX, and LINEX are instrumental in constructing and analyzing these complex biological networks. lipidmaps.orgnih.govtum.de By integrating lipidomics data with genomic and proteomic information, these tools can help visualize and predict the pathways through which this compound exerts its effects. creative-proteomics.com
This approach can identify key regulatory hubs and signaling cascades influenced by this fatty acid ester. For example, network analysis could reveal previously unknown connections between 8,11-eicosadienoic acid metabolism and other cellular processes, offering novel targets for further investigation.
Discovery of Novel Biological Roles and Signaling Pathways
While some biological activities of fatty acid methyl esters and the parent 8,11-eicosadienoic acid have been suggested, the specific roles of this compound remain largely unexplored. Future research will likely focus on elucidating its function in various physiological and pathological processes.
Studies have indicated that fatty acid methyl esters can act as transcriptional regulators for members of the peroxisome proliferator-activated receptor (PPAR) family, suggesting a role in the control of metabolic pathways. nih.gov Furthermore, the parent compound, 8,11-eicosadienoic acid, is known to be a polyunsaturated fatty acid (PUFA), and PUFAs are precursors to a variety of signaling molecules. atamanchemicals.com For example, 5,8,11-eicosatrienoic acid is readily converted into leukotriene A3. nih.gov Investigating whether this compound or its de-esterified form can be similarly metabolized into novel bioactive lipids is a promising avenue of research. The potential antioxidant and antifungal activities of fatty acid methyl esters also warrant further investigation. researchgate.netscielo.brjapsonline.comscielo.br
Exploration of Environmental and Ecological Impacts (excluding human effects)
The environmental fate and ecological significance of this compound, beyond its application in biodiesel, are poorly understood. As a fatty acid methyl ester (FAME), it is expected to be readily biodegradable in soil and water. lyellcollection.orgsantos.com The degradation process typically involves de-esterification to the free fatty acid and methanol (B129727), followed by β-oxidation of the fatty acid. lyellcollection.org
Future research should focus on the specific degradation rates and pathways of this compound in different environmental compartments. Moreover, its impact on microbial communities in soil and aquatic ecosystems is an important area for investigation. As a polyunsaturated fatty acid derivative, it could serve as a valuable carbon source for various microorganisms. Understanding its role in nutrient cycling and its potential effects on the structure and function of microbial ecosystems will be critical. The general environmental fate of FAMEs suggests low aqueous solubility and mobility, with a tendency to sorb to soil and sediment. concawe.euconcawe.eu However, the specific ecological consequences of the introduction of this compound into natural environments, particularly its influence on non-human organisms, require dedicated study.
Advancements in Synthetic Biology for Eicosadienoate Manipulation
Synthetic biology offers powerful tools to manipulate the production of specific fatty acids like 8,11-eicosadienoic acid and its methyl ester. Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, and microalgae presents a promising platform for the overproduction of these compounds. nih.govresearchgate.netresearchgate.netnih.govmdpi.com
By introducing and overexpressing key enzymes in the fatty acid biosynthesis pathway, such as elongases and desaturases, it is possible to channel metabolic flux towards the desired eicosadienoate product. For instance, the Δ9-elongase pathway can convert linoleic acid to 8,11-eicosadienoic acid (EDA). researchgate.net
Furthermore, the advent of CRISPR/Cas9 genome editing technology provides a precise and efficient means to modify the fatty acid profiles of various organisms. nih.govresearchgate.netresearchgate.netthe-microbiologist.commispeces.com This technology can be used to knock out competing pathways or to upregulate the expression of genes involved in eicosadienoate synthesis. The application of these advanced synthetic biology strategies will not only facilitate the sustainable production of this compound for research and potential applications but also deepen our understanding of its biosynthesis and regulation.
Q & A
Q. Advanced Research Focus
- Esterification : React 8,11-eicosadienoic acid with methanol under acidic catalysis (e.g., H₂SO₄), followed by purification via reversed-phase HPLC .
- Stereochemical validation : Use nuclear magnetic resonance (NMR) to confirm double-bond positions (δ 5.3–5.4 ppm for cis/trans isomers) and compare retention indices with authentic standards in GC-MS .
- Purity assessment : Quantify impurities (e.g., oxidation products) using silver-ion chromatography or LC-MS/MS .
What are the best practices for reporting experimental data involving this compound to ensure reproducibility?
Q. Basic Research Focus
- Metadata compliance : Include dataset identity (e.g., lead scientist contact, sampling device), analytical parameters (e.g., GC column specifications), and raw data repositories (e.g., Dryad, Dataverse) .
- Data presentation : Processed data (e.g., normalized peak areas) should be included in the main text, while raw chromatograms and spectra are appended .
- Citation standards : Follow FORCE11 principles for dataset attribution, ensuring traceability to original methodologies .
What functional assays are suitable for studying the metabolic pathways involving this compound?
Q. Advanced Research Focus
- In vitro enzyme assays : Incubate with lipases (e.g., pancreatic lipase) to monitor hydrolysis rates via GC-MS .
- Isotopic labeling : Use ¹³C-labeled this compound to track incorporation into phospholipids or β-oxidation products in cell cultures .
- Oxidative stability tests : Assess autoxidation under varying O₂ levels using thiobarbituric acid reactive substances (TBARS) assays, noting formation of dihydroxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
